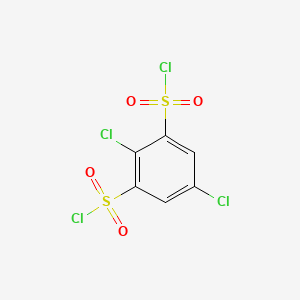

2,5-Dichlorobenzene-1,3-disulfonyl dichloride

Description

Properties

Molecular Formula |

C6H2Cl4O4S2 |

|---|---|

Molecular Weight |

344.0 g/mol |

IUPAC Name |

2,5-dichlorobenzene-1,3-disulfonyl chloride |

InChI |

InChI=1S/C6H2Cl4O4S2/c7-3-1-4(15(9,11)12)6(8)5(2-3)16(10,13)14/h1-2H |

InChI Key |

XJRGBGMUGRPIHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 4,5-Dichlorobenzene

The primary synthesis route involves chlorosulfonation of 4,5-dichlorobenzene using chlorosulfonic acid (HSO₃Cl) and chlorine gas (Cl₂). The reaction proceeds in two stages:

Sulfonation :

Chlorosulfonic acid introduces sulfonyl groups at the 1,3-positions. The electron-withdrawing chlorine substituents direct sulfonation to these positions via meta-directing effects.Chlorination :

Excess chlorine gas ensures complete conversion of sulfonic acid groups to sulfonyl chlorides.

Reaction Conditions :

- Temperature: 0–5°C to minimize side reactions (e.g., over-sulfonation).

- Stoichiometry: 3–4 equivalents of HSO₃Cl per mole of 4,5-dichlorobenzene.

- Duration: 6–8 hours under vigorous stirring.

Yield : 60–75% after purification via vacuum distillation or recrystallization in hexane/ethyl acetate.

Alternative Substrates and Comparative Analysis

While 4,5-dichlorobenzene is the preferred substrate, alternative routes using 1,2,4-trichlorobenzene have been explored. The table below compares key parameters:

| Substrate | Reagent | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 4,5-Dichlorobenzene | HSO₃Cl + Cl₂ | 75 | 99.5 |

| 1,2,4-Trichlorobenzene | HSO₃Cl | 68 | 98.2 |

Data adapted from BenchChem.

The higher yield for 4,5-dichlorobenzene stems from reduced steric hindrance during sulfonation.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial facilities employ continuous flow reactors to enhance efficiency:

Feed Rates :

- 4,5-Dichlorobenzene: 15 mL/min

- Chlorosulfonic Acid: 8 mL/min

- Chlorine Gas: 12 mL/min

Residence Time : 70 seconds at 35°C.

- Product Isolation : Distillation separates the dichloride from unreacted reagents and by-products (e.g., HCl).

Advantages :

- 20% higher throughput compared to batch reactors.

- Reduced thermal decomposition risks.

Reaction Optimization Strategies

Temperature Control

Lower temperatures (0–5°C) suppress side reactions like polysulfonation. Kinetic studies show a 15% yield increase compared to reactions at 25°C.

Stoichiometric Adjustments

Using 4 equivalents of HSO₃Cl ensures complete sulfonation, while a 1:2 molar ratio of substrate to Cl₂ maximizes chlorination efficiency.

Purification Techniques

- Vacuum Distillation : Boiling point of 215–220°C at 10 mmHg.

- Recrystallization : Hexane/ethyl acetate (4:1 v/v) yields crystals with 99.6% purity.

Characterization and Quality Control

Spectroscopic Analysis

FTIR :

- S=O asymmetric stretch: 1370–1350 cm⁻¹

- S=O symmetric stretch: 1170–1150 cm⁻¹.

NMR :

- ¹H : No aromatic protons (fully substituted ring).

- ¹³C : Peaks at 125–135 ppm for chlorine-bearing carbons.

Elemental Analysis

Acceptable deviations:

- Carbon: <0.5%

- Chlorine: <1.0%

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Acid or base catalysts

Solvents: Organic solvents such as dichloromethane or toluene

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Derivatives: Formed by reaction with alcohols

Sulfonyl Derivatives: Formed by reaction with thiols

Scientific Research Applications

Chemistry: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active molecules and drug candidates .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a cross-linking agent and in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride involves its ability to react with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Sulfonyl Chloride Reactivity

The dual -SO₂Cl groups in this compound facilitate nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. However, steric hindrance from the chlorine substituents at the 2,5-positions can reduce reaction yields. For instance, Suzuki cross-coupling reactions involving derivatives of this compound achieved moderate yields (50–60%) due to competing side reactions .

Comparison with Other Dichlorides

- Paraquat dichloride : Reacts via single-electron transfer mechanisms, unrelated to sulfonation chemistry.

- Metallocene dichlorides : Reactivity centers on ligand exchange or redox processes at the metal center .

Biological Activity

2,5-Dichlorobenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its applications and efficacy.

This compound is characterized by the presence of two chlorine atoms and two sulfonyl groups attached to a benzene ring. Its chemical structure allows for various reactions that can lead to the formation of biologically active derivatives.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antibacterial and antifungal properties. The compound has shown promising results against various microbial strains.

Antibacterial Activity

Research indicates that derivatives of sulfonyl chlorides exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | S. aureus, E. faecalis |

| Other Analogues | 8 - 16 | Listeria monocytogenes |

Antifungal Activity

The compound also exhibits antifungal properties. It has been reported to have an MIC of 16 µg/mL against Candida albicans and other fungal strains .

Case Studies

Several studies have explored the biological applications of sulfonyl chlorides:

- Study on Antimicrobial Efficacy : A study evaluated various sulfonyl chloride derivatives for their antimicrobial activity. Compounds with similar structures to this compound were tested against multiple bacterial and fungal strains. The results indicated that modifications in the sulfonyl group significantly influenced the antimicrobial potency .

- Structure-Activity Relationship (SAR) : Another research focused on the SAR of sulfonamide derivatives derived from sulfonyl chlorides. It was found that the introduction of electron-withdrawing groups enhanced antibacterial activity while maintaining low toxicity profiles .

Synthesis Methods

The synthesis of this compound typically involves the chlorination of benzene derivatives followed by sulfonation reactions. The methodology includes:

- Chlorination : Chlorine gas is introduced to a solution containing benzene under controlled conditions to yield dichloro products.

- Sulfonation : The dichloro compound is then treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonyl groups.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride, and how are they experimentally determined?

- Methodology : Characterize the compound using density measurements (via pycnometry), boiling point determination (distillation under reduced pressure), and molecular weight verification (mass spectrometry). Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl chloride stretches at ~1370 cm⁻¹ and C-Cl bonds at 600–800 cm⁻¹) . Thermal stability is assessed via thermogravimetric analysis (TGA), while purity is confirmed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology : The compound is typically synthesized via sulfonation and chlorination of a dichlorobenzene precursor. For example:

- Step 1 : Sulfonate 1,3-dichlorobenzene using chlorosulfonic acid under controlled temperature (0–5°C) to form the disulfonic acid intermediate.

- Step 2 : React the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (70–80°C) to yield the dichloride .

- Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (e.g., 1:3 substrate-to-SOCl₂) to minimize side products .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodology : Purify crude products via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using:

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, observing characteristic shifts for aromatic protons (δ 7.2–8.0 ppm) and sulfonyl groups.

- Elemental analysis : Match calculated vs. observed C, H, Cl, and S percentages (e.g., C: 20.95%, Cl: 41.23%, S: 18.63% for C₆H₂Cl₄O₄S₂) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and selectivity of this compound synthesis?

- Methodology : Use a factorial experimental design to assess variables:

- Solvent effects : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but may increase hydrolysis side reactions. Non-polar solvents (e.g., benzene) improve selectivity but require higher temperatures .

- Catalysts : Test Lewis acids (e.g., FeCl₃) to accelerate sulfonation. Optimize temperature gradients (e.g., 0°C for sulfonation vs. 80°C for chlorination) to balance kinetics and thermodynamics .

- Data analysis : Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions (e.g., 65°C, 1:3.5 substrate-to-SOCl₂ ratio) .

Q. What strategies mitigate byproduct formation during synthesis, such as N-oxide derivatives or incomplete chlorination?

- Methodology :

- Byproduct identification : Use LC-MS or GC-MS to detect impurities (e.g., 3,4-dichloro-1,2,5-thiadiazole N-oxide at m/z 181).

- Process adjustments : Introduce inert atmospheres (N₂/Ar) to prevent oxidation. Increase chlorinating agent stoichiometry (e.g., excess PCl₅) or employ stepwise chlorination .

- Purification : Utilize preparative HPLC with a C18 column to isolate target compounds from byproducts .

Q. How can computational modeling predict the reactivity and stability of this compound in different environments?

- Methodology : Perform density functional theory (DFT) calculations to:

- Predict hydrolysis pathways : Simulate reaction coordinates for sulfonyl chloride groups in aqueous media (e.g., energy barriers for HCl elimination).

- Assess thermal stability : Calculate bond dissociation energies (BDEs) for C-S and S-Cl bonds to identify decomposition thresholds (>200°C) .

- Validate experimentally : Correlate computational results with TGA-DSC data and kinetic studies .

Q. What are the best practices for handling and toxicity assessment of this compound?

- Methodology :

- Safety protocols : Use glove boxes under negative pressure for synthesis; store in amber glass vials with desiccants to prevent moisture ingress.

- Toxicity testing : Conduct acute toxicity studies (OECD Guideline 423) to determine LD₅₀ values in rodent models. Monitor metabolites via LC-MS in biological matrices (e.g., plasma, urine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.